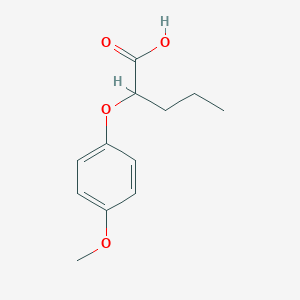
2-(4-Methoxyphenoxy)pentanoic acid
Description
2-(4-Methoxyphenoxy)pentanoic acid is a synthetic organic compound featuring a pentanoic acid backbone substituted with a 4-methoxyphenoxy group at the second carbon. For instance, similar compounds, such as 2-(4-methoxyphenoxy)propanoic acid (Lactisole), act as chemosensory inhibitors targeting the T1R3 receptor . The pentanoic acid chain length may confer distinct metabolic stability compared to shorter-chain analogs, as seen in fibrate drugs like Gemfibrozil (a branched pentanoic acid derivative) .
Properties
CAS No. |
833460-83-6 |
|---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)pentanoic acid |
InChI |
InChI=1S/C12H16O4/c1-3-4-11(12(13)14)16-10-7-5-9(15-2)6-8-10/h5-8,11H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
ZBVXWXFBBNEVAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)pentanoic acid typically involves the reaction of 4-methoxyphenol with a suitable pentanoic acid derivative. One common method is the esterification of 4-methoxyphenol with pentanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as distillation or crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The phenoxy ring can be reduced to form a cyclohexane derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkyl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxycyclohexanol.
Substitution: Formation of 4-halophenoxy or 4-alkylphenoxy derivatives.
Scientific Research Applications
2-(4-Methoxyphenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and phenoxy ring play crucial roles in binding to these targets, modulating their activity. The compound may also influence various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(4-Methoxyphenoxy)pentanoic acid with structurally related compounds:
Key Observations :
- Gemfibrozil’s branched chain and dimethyl groups enhance metabolic stability, a feature absent in the target compound .
- Substituent Effects: The 4-methoxy group in the phenoxy moiety likely reduces electrophilicity compared to the 2,4-dichloro substitution in compound 5d, which may increase reactivity and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


